A Comprehensive Technical Guide to the Physicochemical Properties of Cyanidin 3-O-galactoside
A Comprehensive Technical Guide to the Physicochemical Properties of Cyanidin 3-O-galactoside
Introduction
Cyanidin 3-O-galactoside, also known as idaein, is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for many of the red, purple, and blue colors observed in plants.[1][2] Structurally, it consists of a cyanidin aglycone linked to a galactose sugar moiety.[3] This compound is widely distributed in nature, found in high concentrations in fruits such as chokeberries, cranberries, bilberries, and red-skinned apples.[4][5] For researchers and professionals in drug development and food science, a thorough understanding of the physicochemical properties of Cyanidin 3-O-galactoside is paramount. Its inherent chemical instability, coupled with its potent antioxidant and potential therapeutic properties, presents both challenges and opportunities in its extraction, formulation, and application.[4][6] This guide provides an in-depth analysis of its core chemical and physical characteristics, offering field-proven insights and methodologies for its accurate handling and analysis.
Molecular and Chemical Identity
The foundational step in characterizing any compound is to establish its precise molecular identity. Cyanidin 3-O-galactoside is a glycoside of cyanidin, one of the six most common anthocyanidins found in nature.[4] The galactose unit is attached at the C3 position of the C-ring, a structural feature that significantly influences its stability and solubility compared to its aglycone form.
Caption: Chemical structure of Cyanidin 3-O-galactoside.
A summary of its key chemical identifiers is presented below, providing a standardized basis for its documentation and sourcing.
| Property | Value | Source(s) |
| IUPAC Name | (2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [3] |
| Synonyms | Idaein, Cyanidin 3-galactoside, Cy3Gal | [5][7][8] |
| Molecular Formula | C₂₁H₂₁O₁₁⁺ | [3] |
| Molecular Weight | 449.4 g/mol | [3] |
| CAS Number | 142506-26-1 (for cation) | [3] |
| Chemical Class | Anthocyanin, Flavonoid, Glycoside | [4][5] |
Solubility Profile
The solubility of Cyanidin 3-O-galactoside is a critical parameter for its extraction, purification, and formulation. As a glycoside with multiple hydroxyl groups, it exhibits good solubility in polar solvents.
-
Water: It is classified as a water-soluble pigment.[1][9] This property is fundamental to its biological role in plant vacuoles and its application in aqueous food systems. A predicted water solubility is approximately 0.6 g/L.[5]
-
Organic Solvents: Its solubility in organic solvents is moderate and highly dependent on the solvent's polarity. It is commonly extracted and analyzed using mixtures of methanol or ethanol with water.[2][9]
-
Influence of pH: A crucial aspect of its solubility and handling is the use of acidified solvents. Anthocyanins are significantly more stable and soluble in acidic conditions (pH < 3.0), where the flavylium cation form predominates.[2][10] Therefore, extraction and mobile phases for chromatography are almost universally acidified (e.g., with formic, acetic, or hydrochloric acid) to ensure both dissolution and structural integrity.
| Solvent | Solubility | Rationale |
| Water (acidified, pH < 3) | High | Protonation stabilizes the flavylium cation, enhancing solubility. |
| Water (neutral/alkaline) | Moderate to Low | Structural transformation to less soluble forms (chalcone) and degradation occurs. |
| Methanol / Ethanol | High (especially when acidified) | Polar protic nature effectively solvates the molecule. |
| Acetonitrile | Moderate | Commonly used as a mobile phase component in reverse-phase HPLC. |
| Acetone | Moderate | Can be used for extraction, often in aqueous mixtures.[9] |
| Non-polar solvents (e.g., Hexane) | Insoluble | The molecule's high polarity prevents dissolution. |
Stability Characteristics: The Core Challenge
The primary obstacle in working with Cyanidin 3-O-galactoside is its inherent instability. Its structure, and therefore its color and biological activity, is highly sensitive to environmental factors.
Influence of pH
The pH of the surrounding medium is the most dominant factor governing the structure and stability of all anthocyanins. Cyanidin 3-O-galactoside exists in a dynamic equilibrium of four different molecular species depending on the pH.[11][12]
-
Flavylium Cation (pH < 3): In strongly acidic solutions, the molecule exists as the intensely colored red/magenta flavylium cation. This is the most stable form.[13][14]
-
Carbinol Pseudobase (pH 4-5): As the pH increases, the flavylium cation undergoes hydration to form the colorless carbinol (or hemiketal) species. This leads to rapid color loss.[11]
-
Quinoidal Base (pH 6-7): Deprotonation of the flavylium cation can form the purple or blue quinoidal base.
-
Chalcone (pH > 7): At neutral to alkaline pH, the C-ring opens to form the yellow chalcone, which is unstable and rapidly degrades.[11]
This pH-dependent equilibrium is the causal factor behind the color changes seen in many natural products and is a critical consideration for formulation. Any product or assay involving this molecule must have tightly controlled pH to ensure reproducibility.
Caption: pH-dependent structural equilibrium of Cyanidin 3-O-galactoside.
Thermal Stability
Cyanidin 3-O-galactoside is highly susceptible to thermal degradation.[4][15] Elevated temperatures accelerate the hydrolysis of the glycosidic bond and the opening of the pyran ring, leading to irreversible color loss.[13]
-
Kinetics: Thermal degradation typically follows first-order kinetics.[13]
-
Practical Implications: Storage should be at low temperatures (< -5°C is recommended for long-term stability), and processing steps like pasteurization must be carefully optimized to minimize degradation.[16] It has been described as "extremely heat-sensitive".[15]
Photostability and Oxidative Stability
Exposure to light, particularly UV light, and the presence of oxygen will accelerate the degradation of Cyanidin 3-O-galactoside.[2][11] This necessitates storage in dark, airtight containers, often under an inert atmosphere (e.g., nitrogen or argon) for high-purity standards.
| Condition | Stability | Mechanism of Degradation | Mitigation Strategy |
| Acidic pH (< 3) | High | Flavylium cation is the most stable form. | Maintain pH below 3 for all solutions and formulations. |
| Neutral/Alkaline pH | Very Low | Hydration and ring-opening to colorless, unstable forms.[11][12] | Avoid neutral/alkaline conditions; use buffering agents. |
| High Temperature (>40°C) | Very Low | Hydrolysis of glycosidic bond and chalcone formation.[13][16] | Store at low temperatures (-20°C); minimize heat exposure during processing. |
| Light Exposure | Low | Photodegradation accelerates cleavage of the molecular structure.[2] | Store in amber vials or protect from light. |
| Oxygen | Low | Oxidative degradation of the phenolic rings.[11] | Store under inert gas; use antioxidants in formulations. |
Spectroscopic and Chromatographic Properties
Accurate analysis of Cyanidin 3-O-galactoside relies on understanding its spectroscopic and chromatographic behavior.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a fundamental tool for the quantification and characterization of anthocyanins. In acidic solution (pH 1.0), Cyanidin 3-O-galactoside exhibits a characteristic absorption maximum (λmax) in the visible range around 510-520 nm , which corresponds to its red-purple color.[1][15][17] A secondary absorption peak is typically observed in the UV range around 280 nm. The visible λmax is highly pH-dependent, shifting as the molecular structure changes.[17][18]
Protocol: Quantification by pH Differential Method
This is the standard AOAC method for total monomeric anthocyanin content. It leverages the reversible structural transformation of anthocyanins with pH. The colored flavylium cation at pH 1.0 is contrasted with the colorless hemiketal form at pH 4.5. The difference in absorbance is proportional to the concentration.
Objective: To quantify the concentration of Cyanidin 3-O-galactoside.
Methodology:
-
Prepare Buffers:
-
pH 1.0 Buffer: Potassium chloride (0.025 M). Adjust pH to 1.0 with HCl.
-
pH 4.5 Buffer: Sodium acetate (0.4 M). Adjust pH to 4.5 with HCl.
-
-
Sample Preparation: Prepare a stock solution of the extract or pure compound in an appropriate solvent (e.g., acidified methanol).
-
Dilution: Dilute an aliquot of the stock solution with the pH 1.0 buffer to obtain an absorbance reading between 0.2-1.4 at the λmax. Repeat with the pH 4.5 buffer using the same dilution factor.
-
Measurement: Allow solutions to equilibrate for at least 15 minutes in the dark. Measure the absorbance of both solutions at the λmax (approx. 520 nm) and at 700 nm (to correct for haze) against a buffer blank.
-
Calculation:
-
Calculate the absorbance difference (A): A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5
-
Calculate the concentration (mg/L): Concentration = (A × MW × DF × 1000) / (ε × L)
-
MW (Molecular Weight) = 449.2 g/mol
-
DF = Dilution Factor
-
ε (Molar absorptivity of Cyanidin-3-glucoside, often used as an equivalent) = 26,900 L·mol⁻¹·cm⁻¹[1]
-
L = Pathlength (cm), typically 1 cm.
-
-
Causality: This method is robust because it specifically measures the monomeric anthocyanin that can change color with pH, excluding degraded polymers or other interfering compounds that do not exhibit this reversible behavior.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the separation, identification, and precise quantification of Cyanidin 3-O-galactoside, especially in complex mixtures like plant extracts.
-
Stationary Phase: A reverse-phase C18 column is most commonly used.[1][15]
-
Mobile Phase: A gradient elution is employed using two solvents:
-
Detection: A Photodiode Array (PDA) or UV-Vis detector set at 520 nm is used for selective detection and quantification.[1][16]
Caption: A typical experimental workflow for HPLC analysis.
Protocol: HPLC-UV Analysis of Cyanidin 3-O-galactoside
Objective: To separate and quantify Cyanidin 3-O-galactoside from a sample matrix.
Methodology:
-
System: HPLC with a PDA/UV-Vis Detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]
-
Mobile Phase:
-
Solvent A: Water with 1% Formic Acid.[15]
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 100% A
-
2-10 min: Linear gradient to 30% B
-
10-12 min: Linear gradient to 70% B
-
12-15 min: Return to 100% A and re-equilibrate. (Note: This is an exemplary gradient and must be optimized for specific sample matrices.)
-
-
Flow Rate: 1.0 mL/min.[15]
-
Injection Volume: 10 µL.[15]
-
Detection Wavelength: 520 nm.[15]
-
Quantification: Prepare a calibration curve using a high-purity (>97%) Cyanidin 3-O-galactoside standard.[16] Calculate sample concentration based on the peak area.
Mass Spectrometry (MS)
Coupling HPLC to a mass spectrometer (LC-MS) provides definitive identification. Cyanidin 3-O-galactoside yields a parent ion [M]⁺ at m/z 449 . Tandem MS (MS/MS) analysis will show a characteristic fragment ion at m/z 287 , corresponding to the loss of the galactose moiety (162 Da) and formation of the cyanidin aglycone.[3][19]
Redox Properties and Antioxidant Capacity
A key physicochemical property tied to the biological function of Cyanidin 3-O-galactoside is its potent antioxidant capacity.[4] The phenolic hydroxyl groups on its A and B rings can donate hydrogen atoms to neutralize free radicals. This activity is commonly evaluated using in vitro assays such as:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to bleach the purple DPPH radical.[1][15]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of the compound to reduce Fe³⁺ to Fe²⁺.[1][4]
The antioxidant potential is pH-dependent and is a crucial parameter for researchers investigating its health benefits.[11]
Conclusion
Cyanidin 3-O-galactoside is a molecule of significant interest, yet its utility is governed by its complex and sensitive physicochemical nature. Its solubility is highest in acidified polar solvents, a condition that also confers maximum stability by favoring the flavylium cation. The compound is highly susceptible to degradation by increases in pH and temperature, as well as by exposure to light and oxygen. Therefore, all handling, from extraction to analysis and formulation, must be conducted under carefully controlled conditions—primarily acidic pH, low temperature, and protection from light. Standardized analytical techniques, particularly the pH differential method for total content and HPLC-PDA for specific quantification, provide robust and reproducible data when these principles are followed. A comprehensive grasp of these properties is not merely academic; it is the essential foundation for any successful research or development effort involving this valuable natural compound.
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- ResearchGate. (n.d.). UV–vis absorption spectra of 1 (A) and cyanidin 3-O-glucoside (B).
- Sikorska, E., et al. (2007). Ultraviolet Fluorescence of Cyanidin and Malvidin Glycosides in Aqueous Environment. Spectroscopy Letters.
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- Rakić, U. M., et al. (2022). Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution.
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